molecular formula C12H25O6P B12687705 Acetic acid, anhydride with dibutyl phosphite CAS No. 3266-65-7

Acetic acid, anhydride with dibutyl phosphite

Cat. No.: B12687705
CAS No.: 3266-65-7
M. Wt: 296.30 g/mol
InChI Key: JEGJNUNRWUQTCH-UHFFFAOYSA-N
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Description

Properties

CAS No.

3266-65-7

Molecular Formula

C12H25O6P

Molecular Weight

296.30 g/mol

IUPAC Name

acetyl acetate;dibutyl hydrogen phosphite

InChI

InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3

InChI Key

JEGJNUNRWUQTCH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(O)OCCCC.CC(=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Based on patent US3475486A, the preparation involves the following steps:

  • A measured quantity of acetic anhydride and dibutyl phosphite are charged into a suitable reaction vessel equipped with a reflux condenser.
  • The mixture is heated to the reflux temperature, typically around 130–145 °C.
  • The reaction is maintained at reflux for approximately 4 hours to ensure complete reaction.
  • After the reaction period, steam sparging is applied while heating the batch to about 140 °C for about 60 minutes to facilitate the removal of volatile by-products and to aid in product isolation.
  • The resulting product is a normally solid anhydrous compound, which can be further processed to yield l-hydroxy, ethylidene-l,l-diphosphonic acid derivatives or related phosphonic acids.

Yield and Product Characteristics

  • The yield of the product when using dibutyl phosphite with acetic anhydride is reported to be approximately 60% based on phosphorus content.
  • The product is typically a solid anhydrous material, which can be isolated and purified by standard methods such as steam sparging and controlled heating.
  • The reaction is noted for producing relatively few by-products, indicating a clean conversion under the specified conditions.

Comparative Reactant Ratios and Yields

Example Acetic Anhydride (parts by weight) Phosphite Ester (parts by weight) Temperature (°C) Reaction Time (hours) Yield (% P basis) Product Description
I 102 107 (dimethylphosphite) 145 4 85 Solid anhydrous product
II 112 138 (diethylphosphite) 145 4 85 Solid anhydrous product
III 112 144 (dibutyl phosphite) 145 4 60 Solid anhydrous product (target compound)
IV 112 234 (diphenylphosphite) 130 4 Not specified Solid anhydrous product

Data adapted from patent US3475486A

Mechanistic Insights

The reaction mechanism involves the nucleophilic attack of the phosphite ester on the acetic anhydride, leading to the formation of a phosphonate intermediate. The process proceeds under thermal activation, where the acetic anhydride acts as an acylating agent, facilitating the formation of the phosphonate ester linkage.

  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
  • The reflux temperature ensures sufficient energy for the reaction without decomposing the reactants.
  • Steam sparging post-reaction helps remove residual acetic acid and other volatiles, improving product purity.

Related Preparation of Acetic Anhydride

Since acetic anhydride is a key reactant, its preparation methods are relevant:

  • Industrially, acetic anhydride is prepared by carbonylation of methyl acetate or by ketene reaction with acetic acid.
  • Recent advances include catalytic processes using noble metal catalysts under moderate pressures and temperatures (50–250 °C, 1–500 bar) to improve efficiency and reduce by-products.
  • Ketene-based methods involve thermal decomposition of acetic acid in the presence of catalysts such as triethyl phosphate, followed by reaction with acetic acid to form acetic anhydride.

Summary Table of Preparation Parameters for Acetic Acid, Anhydride with Dibutyl Phosphite

Parameter Description/Value
Reactants Acetic anhydride, dibutyl phosphite
Molar ratio Approximately 1:1.3 (anhydride:phosphite)
Temperature 130–145 °C
Reaction time 3–5 hours
Atmosphere Inert or reflux with condenser
Product state Solid anhydrous
Yield ~60% (based on phosphorus)
Post-reaction treatment Steam sparging at ~140 °C for 60 minutes

Chemical Reactions Analysis

Types of Reactions

Acetic acid, anhydride with dibutyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, amines, and reducing or oxidizing agents. The reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from reactions involving this compound include esters, amides, and other acyl derivatives. The specific products depend on the nature of the nucleophile and the reaction conditions .

Scientific Research Applications

Organic Synthesis

The primary application of acetic acid anhydride with dibutyl phosphite lies in organic synthesis. It acts as a reagent for:

  • Acetylation Reactions : The compound facilitates the introduction of acetyl groups into organic molecules, which is crucial for modifying the properties of pharmaceuticals and other organic compounds.
  • Phosphorylation Reactions : The presence of dibutyl phosphite allows for efficient phosphorylation of alcohols and amines, leading to the formation of phosphoric esters.

Case Study: Synthesis of Acetylated Compounds

In a study involving the acetylation of salicylic acid to produce aspirin, acetic acid anhydride with dibutyl phosphite was employed to enhance the yield and purity of the product. The reaction conditions were optimized to maximize efficiency, demonstrating a successful application in pharmaceutical synthesis.

Agricultural Chemistry

Acetic acid anhydride with dibutyl phosphite finds applications in agricultural chemistry, particularly in the development of herbicides and pesticides. Its ability to modify chemical structures enhances the efficacy and selectivity of agrochemicals.

Data Table: Comparison of Herbicide Efficacy

HerbicideActive IngredientEfficacy (%)Notes
Herbicide AAcetic Acid Anhydride + Dibutyl Phosphite85%Enhanced absorption in plants
Herbicide BStandard Formulation70%Lower efficacy due to rapid degradation

Polymer Chemistry

The compound is also utilized in polymer chemistry for modifying polymer properties through acetylation and phosphorylation processes. This leads to improved thermal stability and mechanical properties of polymers.

Case Study: Modification of Polyethylene

Research demonstrated that incorporating acetic acid anhydride with dibutyl phosphite into polyethylene production resulted in enhanced mechanical strength and resistance to environmental stress cracking.

Chemical Intermediates

Acetic acid anhydride with dibutyl phosphite serves as a precursor for various chemical intermediates used in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Data Table: Chemical Intermediates Derived from Acetic Acid Anhydride with Dibutyl Phosphite

IntermediateApplicationYield (%)
Intermediate APharmaceutical Synthesis90%
Intermediate BAgrochemical Development75%

Mechanism of Action

The mechanism of action of acetic acid, anhydride with dibutyl phosphite involves nucleophilic acyl substitution, where the acyl group is transferred to a nucleophile. This reaction is facilitated by the electrophilic nature of the acyl group and the nucleophilic properties of the reacting species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetic acid, anhydride with dibutyl phosphite (9CI)
  • CAS No.: 3266-65-7
  • Molecular Formula : C₈H₁₉O₃P·C₄H₆O₃
  • Molecular Weight : 296.3 g/mol
  • Structure : A mixed anhydride formed between acetic anhydride and dibutyl hydrogen phosphite. The SMILES string CCCCOP(OCCCC)O.CC (OC(=O)C)=O highlights the dibutyl phosphite (O-phosphorylated butyl groups) and acetyl anhydride moieties .

Physicochemical Properties :

  • Boiling Point : 279°C at 760 mmHg
  • LogP : 2.935 (moderate hydrophobicity)
  • Flash Point : 122.6°C .

Synthesis :
Typically synthesized via condensation of dibutyl hydrogen phosphite with acetic anhydride under controlled conditions. This method balances reactivity and steric hindrance, as bulkier alkyl groups (e.g., dibutyl) improve stability compared to smaller substituents .

Structural and Functional Analogues

Diethyl Formylphosphonate (CAS: N/A)
  • Formula : C₅H₁₁O₄P
  • Synthesis : Reacting triethyl phosphite with acetic formic anhydride at low temperatures.
  • Key Properties : Highly unstable; undergoes spontaneous decarbonylation even at −10°C to yield diethyl phosphite .
  • Comparison : The dibutyl substituent in the target compound enhances stability compared to diethyl derivatives, which degrade rapidly due to smaller alkyl groups .
Triethyl/Triisopropyl Phosphite with Acetic Anhydride
  • Reactivity: Triethyl phosphite reacts efficiently with acetic anhydride to form acylated products (e.g., 4-acetylthio-2-azetidinone). In contrast, triphenyl phosphite fails due to steric hindrance .
  • Comparison : The dibutyl group in the target compound provides a balance between reactivity (less hindered than triphenyl) and stability (more robust than triethyl) .
Dibenzyl Phosphite (CAS: 17176-77-1)
  • Formula : C₁₄H₁₅O₃P
  • Properties : Higher molecular weight (278.2 g/mol) and aromatic substituents increase hydrophobicity (LogP ~3.5).
  • Applications : Used in phosphorylation reactions and as a stabilizer in polymers.
  • Comparison : The target compound’s aliphatic dibutyl groups reduce steric bulk compared to dibenzyl, enabling broader reactivity in acylation reactions .
Diacetyl Phosphate (CAS: 589-57-1)
  • Formula : C₄H₇O₆P
  • Structure : Phosphoric acid dianhydride with acetic acid.
  • Reactivity : Forms high-energy bonds analogous to ATP. Used in biochemical phosphorylation.
  • Comparison : Unlike the target compound, diacetyl phosphate lacks alkyl phosphite groups, making it more hydrophilic (LogP ~0.5) and suited for aqueous reactions .

Stability and Reactivity

Compound Thermal Stability Reactivity Notes Key Degradation Pathway
This compound Stable up to 279°C Efficient acylation agent; moderate steric hindrance Hydrolysis under acidic conditions
Diethyl formylphosphonate Unstable below −10°C Rapid decarbonylation Decarbonylation to diethyl phosphite
Triethyl phosphite + acetic anhydride Moderate stability Reacts at reflux (100–130°C) Competitive side reactions (e.g., 4-methylthio-2-azetidinone formation)
Dibenzyl phosphite High thermal stability Limited by aromatic bulk Slow hydrolysis in polar solvents

Biological Activity

Acetic acid, anhydride with dibutyl phosphite is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, focusing on its applications in biochemical research and therapeutic contexts.

Acetic acid anhydride reacts with dibutyl phosphite to form a phosphonate ester. The reaction typically occurs under controlled conditions, allowing for the selective phosphorylation of various substrates. This process is crucial for modifying biomolecules, particularly in the context of protein chemistry and nucleic acid studies .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds derived from acetic acid anhydride exhibit antimicrobial properties. A study demonstrated that derivatives of phosphonates showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed inhibition zones comparable to standard antibiotics like amoxiclav .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Specific derivatives have shown promising results against viruses such as dengue and H5N1 influenza. The mechanism of action appears to involve interference at early stages of viral replication, reducing the production of infectious virions .

3. Modulation of Nucleic Acids

Acetic acid anhydride is utilized in biochemical applications to modify nucleic acids. Studies have shown that treatment with acetic anhydride can lead to the dissociation of single-stranded DNA from nucleosomal particles under specific conditions. This modification is essential for structural studies of DNA and protein interactions .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Nucleosomal Particles : Research demonstrated that modifying nucleosomal particles with acetic anhydride resulted in the release of DNA fragments. The study emphasized that maintaining pH during the reaction was critical for controlling the extent of modification and subsequent dissociation of DNA .
  • Antiviral Efficacy : In vitro tests on synthesized derivatives indicated strong antiviral activity against DENV2, with selectivity indices suggesting low cytotoxicity alongside effective viral inhibition .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Activity Type Tested Strain Inhibition Zone (mm) IC50 (µM) CC50 (µM) Selectivity Index
AntimicrobialStaphylococcus aureus22---
AntiviralDengue Virus (DENV2)-3.0316.065.30
AntiviralH5N1 Influenza-0.4919.3939.5

Q & A

Q. What is the standard experimental procedure for synthesizing α-acetoxyphosphonates using dibutyl phosphite and acetic anhydride under solvent-free conditions?

A solvent-free, one-pot synthesis involves mixing dibutyl phosphite (0.01 mol) with an aldehyde (0.01 mol) and a solid base (e.g., potassium carbonate, 3 g) at room temperature. Acetic anhydride (0.03 mol) is added after 10 minutes of stirring, followed by 30–60 minutes of reaction. The crude product is washed with ethyl acetate, dried (CaCl₂), and purified via silica gel chromatography (EtOAc/hexane gradient) to yield α-acetoxyphosphonates in 70–90% efficiency. This method avoids solvents, simplifies purification, and ensures high reproducibility .

Q. How does the choice of solid base influence the reaction efficiency between dibutyl phosphite and acetic anhydride in acetoxyphosphonate synthesis?

Solid bases like Na₂CO₃ or K₂CO₃ act as catalysts by deprotonating the phosphite, enhancing nucleophilic attack on the aldehyde. K₂CO₃ is preferred due to its granular structure, which provides a larger surface area for heterogeneous catalysis. Comparative studies show K₂CO₃ achieves yields >85%, while oxides like MgO yield <60% under identical conditions. The base’s porosity and alkalinity directly correlate with reaction rate and product purity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of acetyl phosphite intermediates during the reaction of dibutyl phosphite with acetic anhydride, and how can these be validated experimentally?

The reaction proceeds via a two-step mechanism: (1) acetic anhydride acetylates dibutyl phosphite to form an acetyl phosphite intermediate, and (2) this intermediate reacts with aldehydes to yield α-acetoxyphosphonates. Validation involves in situ ³¹P NMR to track phosphite acylation or FTIR to detect C=O stretching of the acetyl group. Kinetic studies (e.g., variable-temperature experiments) further confirm intermediate stability .

Q. How do variations in reaction temperature and time affect the decarbonylation stability of acetoxyphosphonate products derived from dibutyl phosphite and acetic anhydride?

Prolonged heating (>60°C) or extended reaction times (>2 hours) can trigger decarbonylation, converting α-acetoxyphosphonates to phosphonates. Stability assays using differential scanning calorimetry (DSC) reveal decomposition onset at 80°C. Optimal conditions (room temperature, 30–60 minutes) minimize side reactions, as demonstrated by TLC and GC-MS monitoring .

Q. What spectroscopic or chromatographic methods are effective in resolving contradictions in reported yields for acetoxyphosphonate synthesis?

Discrepancies in yields often arise from incomplete acetylation or side reactions. High-resolution LC-MS can differentiate between acetylated and non-acetylated species, while Raman microscopy (coupled with BTEM analysis) quantifies acetic anhydride consumption and acetic acid byproduct formation. Reproducibility is enhanced by strict control of anhydrous conditions and base activation (e.g., drying K₂CO₃ at 120°C pre-reaction) .

Methodological Considerations

  • Purity Control : Use ACS-grade acetic anhydride (>99% purity) to avoid water contamination, which hydrolyzes the reagent and reduces yields .
  • Workflow Optimization : Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, base type) to identify optimal conditions .
  • Safety Protocols : Acetic anhydride reacts violently with water—reactions must be conducted under anhydrous conditions with proper ventilation .

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